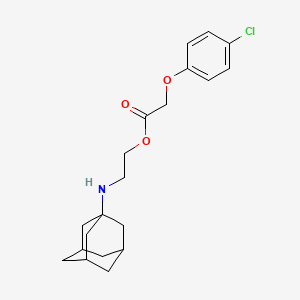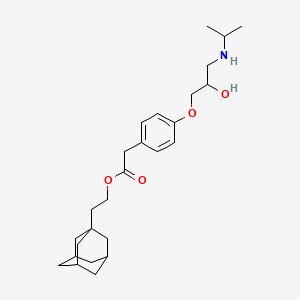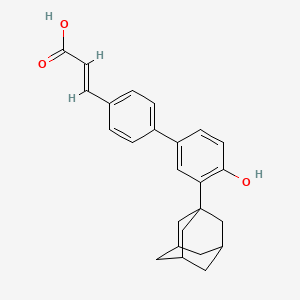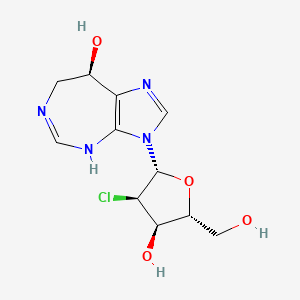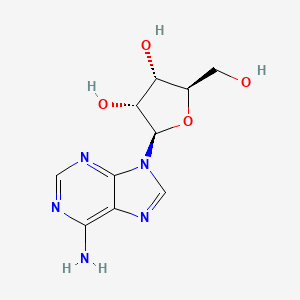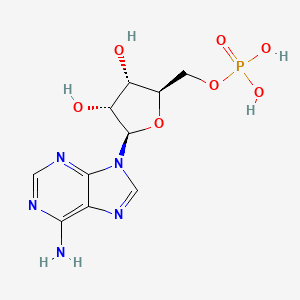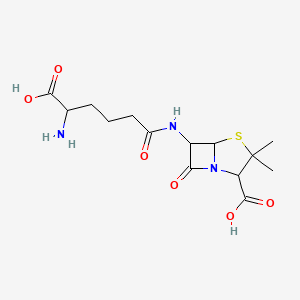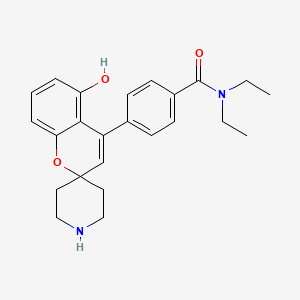![molecular formula C14H14N2O3 B1665092 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 216774-38-8](/img/structure/B1665092.png)
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione
概要
説明
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrrole-2,5-dione structure
科学的研究の応用
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
将来の方向性
Future research could focus on further elucidating the chemical properties and potential applications of “1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione”. Given the interest in related compounds for their potential in various applications, such as gas separation , this compound may also have potential uses that have yet to be explored.
作用機序
Target of Action
The primary target of 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione, also known as LY-294002, is Phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of protein kinases that play an important role in regulating various cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
LY-294002 acts as a specific inhibitor of PI3K . It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts the activation of downstream targets, including Akt, a key player in multiple cellular processes .
Biochemical Pathways
The inhibition of PI3K by LY-294002 affects the PI3K/Akt signaling pathway . This pathway is involved in cellular processes such as cell cycle progression, apoptosis, and glucose metabolism. By inhibiting PI3K, LY-294002 prevents the activation of Akt, thereby affecting these processes .
Pharmacokinetics
It’s known that the compound has poor water solubility, which may affect its absorption and distribution in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of LY-294002.
Result of Action
The inhibition of PI3K by LY-294002 has been shown to induce apoptosis in many cell types . This is likely due to the disruption of the PI3K/Akt pathway, which plays a key role in promoting cell survival . Additionally, LY-294002 has been shown to attenuate ischemia/reperfusion-induced cardiac dysfunction in normotensive and hypertensive diabetic animals .
Action Environment
The action of LY-294002 can be influenced by various environmental factors. For instance, the compound is sensitive to light, and its stability can be affected by exposure to high temperatures or air . Therefore, it’s important to store LY-294002 in a dark, sealed, and dry place to maintain its efficacy .
準備方法
The synthesis of 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 4-(4-morpholinyl)aniline with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
4-(4-Morpholinyl)phenyl derivatives: These compounds share the morpholine-phenyl structure but differ in the attached functional groups.
Pyrrole-2,5-dione derivatives: These compounds have the pyrrole-2,5-dione core but vary in the substituents attached to the ring.
Uniqueness: The unique combination of the morpholine ring and pyrrole-2,5-dione structure in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds.
特性
IUPAC Name |
1-(4-morpholin-4-ylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-5-6-14(18)16(13)12-3-1-11(2-4-12)15-7-9-19-10-8-15/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAXWAPIROUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351392 | |
| Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216774-38-8 | |
| Record name | 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
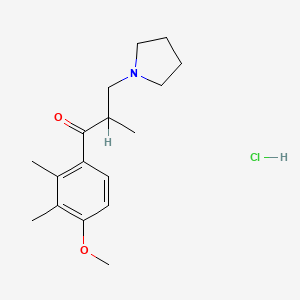
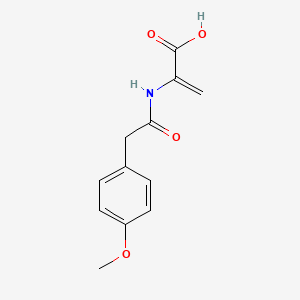

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
